2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a fused bicyclic core with multiple substituents:
- 2-((4-Chlorobenzyl)thio): A sulfur-linked 4-chlorobenzyl group at position 2.
- 3-(3-Methoxypropyl): A methoxypropyl chain at position 3.
- 5-Methyl and 7-Phenyl: Methyl and phenyl groups at positions 5 and 7, respectively.
Structural confirmation would rely on 1H-NMR, 13C-NMR, and LC-MS, as seen in related pyrrolo- and thienopyrimidinones .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-7-4-3-5-8-18)21-22(27)23(29)28(13-6-14-30-2)24(26-21)31-16-17-9-11-19(25)12-10-17/h3-5,7-12,15H,6,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAPAYZLUDUGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCOC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorobenzylthio and 3-methoxypropyl substituents is significant for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidines. For instance, a series of halogenated pyrrolo[3,2-d]pyrimidines demonstrated significant antiproliferative activity across various cancer cell lines. The EC50 values ranged from 0.014 to 14.5 μM , indicating potent activity against cancer cells, particularly in pancreatic cancer models (MIA Pa-Ca-2) .
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines
| Compound | Cell Line | EC50 (μM) | MTD (mg/kg) |
|---|---|---|---|
| 6 | MIA Pa-Ca-2 | 0.014 | 5–10 |
| 7 | Various | 0.83–7.3 | 40 |
These compounds also showed a mechanism involving cell cycle arrest at the G2/M phase , leading to increased apoptosis in treated cells .
The mechanisms underlying the anticancer effects involve multiple pathways:
- Inhibition of Mitochondrial and Cytosolic Metabolism : A novel pyrrolo[3,2-d]pyrimidine inhibitor was shown to disrupt one-carbon metabolism and activate pathways leading to increased reactive oxygen species (ROS), contributing to cytotoxicity .
- Targeting HSP90 : Some derivatives act as inhibitors of Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells . By inhibiting HSP90, these compounds can induce degradation of client oncoproteins.
Antimicrobial Activity
In addition to anticancer properties, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity. One study reported weak antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . However, further optimization may be required to enhance their efficacy against bacterial strains.
Case Studies
- Study on Anticancer Efficacy : A study involving the administration of a related pyrrolo[3,2-d]pyrimidine compound demonstrated significant tumor reduction in mouse models with pancreatic cancer. The maximum tolerated dose (MTD) was established at 40 mg/kg , indicating a favorable therapeutic index relative to existing chemotherapeutics .
- Pharmacokinetics : The pharmacokinetic profile showed a plasma half-life of approximately 32.7 minutes , suggesting rapid metabolism and clearance from the body. This rapid turnover may necessitate more frequent dosing or formulation adjustments to maintain therapeutic levels .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure exhibit significant antimicrobial activity. For example:
- Activity Against Bacteria : Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 20 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 10 |
| Compound B | S. aureus | 15 |
Anticancer Properties
The anticancer potential of this compound is notable, particularly due to its structural features that allow for interaction with cellular mechanisms involved in tumor growth:
- Mechanism of Action : It may inhibit key enzymes involved in cell proliferation and metabolism, leading to reduced tumor growth .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines with IC50 values ranging from 2 to 10 µM .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of similar pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results that suggest potential for further development in treating resistant strains . -
Cytotoxicity Assessment :
In a cytotoxicity assay on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for therapeutic applications .
Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The target compound belongs to the pyrrolo[3,2-d]pyrimidinone family, distinct from thieno[3,2-d]pyrimidinones (e.g., compounds in ) and pyrazolo[3,4-d]pyrimidinones (e.g., ). Key differences include:
- Electron-Donating Substituents : The 3-methoxypropyl group in the target compound may enhance solubility compared to rigid aromatic substituents (e.g., 3-methoxyphenyl in compound 3a ).
- Thioether Linkage: The 4-chlorobenzyl thioether at position 2 is analogous to fluorobenzyl thioethers in pyrazolo-pyrimidinones (e.g., 13g and 13h in ), which influence steric bulk and metabolic stability.
Key Observations :
Physicochemical Properties
- Melting Points: Thienopyrimidinones (e.g., 3a: 148–150°C ) exhibit lower melting points than hydroxylated derivatives (e.g., 3b: 303–304°C ), suggesting hydrogen bonding significantly impacts crystallinity.
- Solubility : The 3-methoxypropyl chain in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenyl in 3a ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
